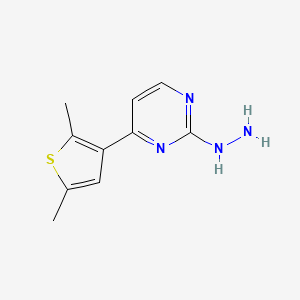

4-(2,5-Dimethyl-3-thienyl)-2-hydrazinopyrimidine

Description

4-(2,5-Dimethyl-3-thienyl)-2-hydrazinopyrimidine is a pyrimidine derivative featuring a hydrazine group at the 2-position and a 2,5-dimethylthienyl substituent at the 4-position. This compound (CAS: 1308384-61-3) is commercially available and used in research for synthesizing hybrid heterocyclic systems, particularly in medicinal chemistry and materials science . Its structure combines the electron-rich thienyl moiety with the reactive hydrazine group, making it a versatile intermediate for cyclocondensation reactions and metal coordination studies.

Properties

IUPAC Name |

[4-(2,5-dimethylthiophen-3-yl)pyrimidin-2-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S/c1-6-5-8(7(2)15-6)9-3-4-12-10(13-9)14-11/h3-5H,11H2,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNGZYOEQGDHHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)C2=NC(=NC=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethyl-3-thienyl)-2-hydrazinopyrimidine typically involves the reaction of 2,5-dimethyl-3-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with a suitable reagent, such as ammonium acetate, to form the pyrimidine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethyl-3-thienyl)-2-hydrazinopyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Oxidized derivatives of the thienyl and pyrimidine rings.

Reduction: Reduced forms of the hydrazine group.

Substitution: Substituted hydrazine derivatives.

Scientific Research Applications

4-(2,5-Dimethyl-3-thienyl)-2-hydrazinopyrimidine has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent

Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Materials Science: Explored for its potential in the development of organic electronic materials and photochromic compounds

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethyl-3-thienyl)-2-hydrazinopyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Key Structural Features :

- Pyrimidine core : Provides a planar, aromatic scaffold for functionalization.

- 2-Hydrazinopyrimidine: The hydrazine group enables nucleophilic substitution and cyclization reactions.

Structural Comparison

The table below compares the target compound with structurally related pyrimidine derivatives:

Key Observations :

- The thienyl/hydrazine combination in the target compound is unique compared to phenyl or anthracene derivatives, which may alter electronic properties and binding interactions.

- Saturated vs. aromatic pyrimidine cores : Partially saturated derivatives (e.g., compound in ) may exhibit different conformational flexibility and solubility.

Comparison with Similar Compounds :

- Pyrimidine-pyrazoline-anthracene hybrids: Synthesized via cyclocondensation of 2-hydrazinopyrimidines with chalcones .

- Thiophene-containing derivatives: Prepared using Knoevenagel condensations or base-catalyzed Claisen-Schmidt reactions (e.g., ).

- Bipyrazole-pyrimidine hybrids : Formed via hydrazine-mediated cyclization of diketones with aryl hydrazines .

Target Compound:

No direct biological data is provided in the evidence. However, structurally related compounds exhibit diverse activities:

Key Differences :

- Anthracene hybrids () show strong antiproliferative effects due to intercalation, whereas thienyl derivatives may prioritize membrane-targeted actions.

- Hydrazine-containing compounds (e.g., target compound) are understudied in pharmacological contexts but are critical intermediates for metal chelation (e.g., azo dye synthesis ).

Computational and Pharmacokinetic Studies

- Pyrimidine-pyrazoline-anthracene hybrids : Evaluated for drug-likeness using Swiss ADME tools; moderate bioavailability predicted due to high molecular weight .

- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate : Demonstrated favorable logP values for blood-brain barrier penetration in silico .

- Target compound: No ADME data available; however, the thienyl group may improve lipophilicity compared to polar anthracene derivatives.

Biological Activity

The compound 4-(2,5-Dimethyl-3-thienyl)-2-hydrazinopyrimidine is a hydrazinopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a thienyl group, which is known for contributing to the biological activity of compounds due to its electron-rich nature.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines by blocking transcription factors such as NF-kB and AP-1, which are crucial in the inflammatory response .

Table 1: Summary of Anti-inflammatory Effects

| Compound | Mechanism of Action | Cytokine Inhibition |

|---|---|---|

| This compound | Inhibition of NF-kB and AP-1 | IL-6, TNF-α |

| Other Hydrazinopyrimidines | Similar mechanisms | Various cytokines |

2. Antioxidant Activity

The antioxidant potential of this compound has also been explored. Studies suggest that it can scavenge free radicals effectively, thus protecting cells from oxidative stress. The antioxidant activity is often measured using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Reference |

|---|---|---|

| This compound | X% (to be determined) | |

| Ascorbic Acid (Control) | 95% | Standard |

3. Anticancer Activity

The anticancer properties of hydrazinopyrimidines have been extensively studied. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines including breast and pancreatic cancer cells. The mechanism often involves induction of apoptosis and inhibition of cell proliferation .

Case Study: Anticancer Efficacy

In a study on pancreatic carcinoma cells (Panc-1), it was found that derivatives similar to this compound significantly reduced cell viability at concentrations as low as 10 µM. The most effective compound in this series showed an EC50 value of approximately against MDA-MB-231 (triple-negative breast cancer) cells .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Compounds in this class often inhibit enzymes involved in inflammation and cancer progression.

- Modulation of Cell Signaling : They may interfere with signaling pathways that lead to cell growth and survival.

- Induction of Apoptosis : Many studies report that these compounds can trigger apoptotic pathways in cancer cells.

Q & A

Q. What are the key synthetic routes and critical intermediates for synthesizing 4-(2,5-Dimethyl-3-thienyl)-2-hydrazinopyrimidine?

The synthesis typically involves condensation reactions between hydrazine derivatives and thienyl-substituted precursors. For example, analogous compounds are synthesized via refluxing intermediates like 2-hydrazino-4,6-dimethylpyrimidine with thienyl-containing reactants in ethanol or acetic acid, followed by purification using column chromatography. Critical intermediates include hydrazine-functionalized pyrimidines and thienyl-substituted aldehydes, which require precise stoichiometric control to avoid side reactions .

Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to verify connectivity and stereochemistry. High-Performance Liquid Chromatography (HPLC) ensures purity, while Infrared (IR) spectroscopy identifies functional groups like hydrazine (-NH-NH₂) and thienyl moieties. Mass spectrometry (MS) confirms molecular weight .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Stability studies involve exposing the compound to different pH levels, temperatures, and solvents. Accelerated degradation experiments (e.g., thermal stress at 40–60°C) coupled with HPLC monitoring reveal decomposition pathways. Reactivity with oxidizing/reducing agents (e.g., H₂O₂, NaBH₄) is also tested to identify labile functional groups .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and energetics of key steps like hydrazine-thienyl coupling. Tools like ICReDD’s reaction path search algorithms integrate computational and experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst selection), reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in reactivity data for thienyl-hydrazinopyrimidine derivatives?

Cross-validation using complementary techniques is critical. For example, discrepancies in oxidation/reduction behavior can be addressed by combining experimental kinetic studies with computational mechanistic simulations (e.g., Marcus theory for electron transfer). Statistical methods like principal component analysis (PCA) identify outliers in datasets .

Q. How can statistical Design of Experiments (DoE) improve yield and selectivity in multi-step syntheses?

DoE frameworks (e.g., factorial designs) systematically vary parameters (temperature, molar ratios, catalyst loading) to identify interactions affecting yield. Response surface methodology (RSM) optimizes conditions for steps like hydrazine coupling or thienyl functionalization, minimizing resource consumption .

Q. What methodologies elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Molecular docking simulations predict binding modes to proteins like kinases or DNA repair enzymes. Experimental validation involves surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic profiling. Conflicting results between computational and experimental data require free-energy perturbation (FEP) calculations to refine models .

Data Analysis and Methodological Challenges

Q. How should researchers address inconsistencies in spectroscopic data during structural characterization?

Multi-dimensional NMR (e.g., COSY, HSQC) resolves overlapping signals in complex spectra. Dynamic NMR experiments (variable-temperature ¹H NMR) can identify conformational equilibria. For ambiguous cases, X-ray crystallography provides definitive structural confirmation .

Q. What advanced techniques validate the compound’s potential as a drug lead or catalytic precursor?

In vitro assays (e.g., enzyme inhibition, cytotoxicity) screen biological activity. For catalytic applications, kinetic isotope effects (KIE) and Hammett plots analyze substituent effects on reactivity. Conflicting biological vs. catalytic data necessitate multi-parametric optimization frameworks .

Q. How can machine learning (ML) models accelerate the discovery of derivatives with enhanced properties?

ML algorithms trained on datasets of hydrazinopyrimidine derivatives predict properties like solubility, reactivity, or binding affinity. Generative models (e.g., variational autoencoders) propose novel structures, which are validated via high-throughput experimentation. Discrepancies between ML predictions and experimental results inform iterative model refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.